molecular formula C15H18N4OS2 B13367369 {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether

{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether

Cat. No.: B13367369
M. Wt: 334.5 g/mol
InChI Key: CQFVNHPNDCXKAE-UHFFFAOYSA-N
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Description

{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Properties

Molecular Formula

C15H18N4OS2

Molecular Weight

334.5 g/mol

IUPAC Name

6-[(3-methylphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS2/c1-10(2)21-9-13-16-17-15-19(13)18-14(22-15)8-20-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

CQFVNHPNDCXKAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CSC(C)C

Origin of Product

United States

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